molecular formula C14H21ClN4O2 B13598162 Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate

Cat. No.: B13598162
M. Wt: 312.79 g/mol
InChI Key: URCYLEPGEDLUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate is a chemical compound with a complex structure that includes a pyrrolidine ring, a chloropyridazine moiety, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate typically involves the reaction of 6-chloropyridazin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloropyridazine moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridazines, while hydrolysis will produce the corresponding amine and carbon dioxide .

Scientific Research Applications

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (6-chloropyridazin-3-yl)carbamate
  • Tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate
  • Tert-butyl (1-(6-chloropyridazin-3-yl)azetidin-3-yl)carbamate

Uniqueness

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in scientific research and industry .

Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl N-[1-[(6-chloropyridazin-3-yl)methyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)16-10-6-7-19(8-10)9-11-4-5-12(15)18-17-11/h4-5,10H,6-9H2,1-3H3,(H,16,20)

InChI Key

URCYLEPGEDLUET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=NN=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.